(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid
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Overview
Description
(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a tetraazole ring, a cyclohexyl group, and an oxohydrazino moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a cycloaddition reaction involving cyclohexene and the tetraazole intermediate.
Oxohydrazino Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxohydrazino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced hydrazino derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the oxohydrazino moiety.
Scientific Research Applications
Chemistry
In chemistry, (1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)propionic acid
- (1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)butyric acid
- (1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)valeric acid
Uniqueness
The uniqueness of (1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H22N6O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-nitrosoamino]acetic acid |
InChI |
InChI=1S/C17H22N6O3/c1-12-7-6-8-13(2)15(12)23-16(18-19-20-23)17(9-4-3-5-10-17)22(21-26)11-14(24)25/h6-8H,3-5,9-11H2,1-2H3,(H,24,25) |
InChI Key |
OEPQVTZGMAFFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N(CC(=O)O)N=O |
Origin of Product |
United States |
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